
Butanedioic acid, ethyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, ethyl-, (S)-, also known as ethyl succinate, is an ester derivative of succinic acid. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, ethyl-, (S)- can be achieved through several methods. One common approach is the esterification of succinic acid with ethanol in the presence of an acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of butanedioic acid, ethyl-, (S)- often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the desired enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ethyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form succinic acid.
Reduction: It can be reduced to form butanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Succinic acid
Reduction: Butanediol
Substitution: Various esters and amides
Scientific Research Applications
Butanedioic acid, ethyl-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as a prodrug for succinic acid.
Industry: It is used in the production of biodegradable polymers, plasticizers, and solvents .
Mechanism of Action
The mechanism of action of butanedioic acid, ethyl-, (S)- involves its hydrolysis to succinic acid, which then participates in the tricarboxylic acid (TCA) cycle. In the TCA cycle, succinic acid is converted to fumarate by the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- Butanedioic acid, ethyl 3-methylbutyl ester
- Succinic acid
Uniqueness
Butanedioic acid, ethyl-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. This specificity makes it valuable in applications where enantiomeric purity is crucial .
Properties
CAS No. |
687-28-5 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S)-2-ethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
RVHOBHMAPRVOLO-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



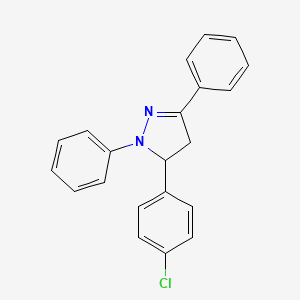
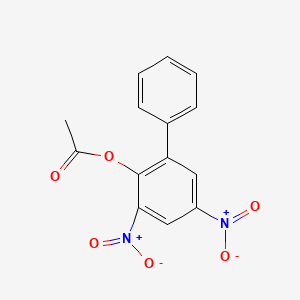

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
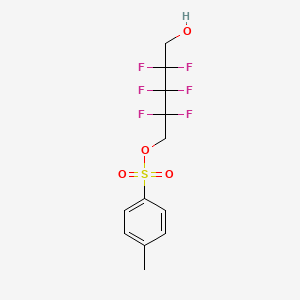
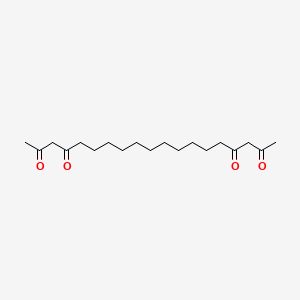
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
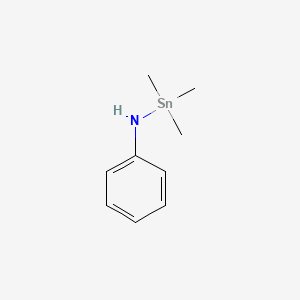
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
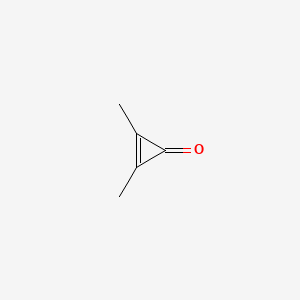

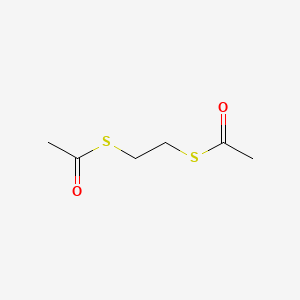
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
